molecular formula C18H17NOS2 B2619923 Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 2034409-85-1

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2619923
CAS No.: 2034409-85-1
M. Wt: 327.46
InChI Key: UNGROAINFUJUAC-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a heterocyclic compound that features both benzothiophene and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

This compound: interacts with its targets, the 5-HT1A serotonin receptors, by binding to them . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The compound’s interaction with these receptors can lead to changes in the receptor’s activity, which can subsequently affect the physiological functions regulated by these receptors.

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to the functions of the 5-HT1A serotonin receptors. These receptors are involved in numerous physiological functions and have been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s interaction with the 5-ht1a serotonin receptors suggests that it is able to reach these receptors in the body, indicating some degree of bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can affect their activity and subsequently influence the physiological functions regulated by these receptors .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and thiophene derivatives, such as:

Uniqueness

What sets benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone apart is its unique combination of benzothiophene and thiophene rings, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(17-11-14-3-1-2-4-16(14)22-17)19-8-5-13(6-9-19)15-7-10-21-12-15/h1-4,7,10-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGROAINFUJUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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